3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole
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Overview
Description
3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole typically involves multi-step reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and provides good yields under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the reaction efficiency and provide eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole stands out due to its unique isopropyl, propyl, and vinyl substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-ethenyl-3-propan-2-yl-1-propylpyrazole |
InChI |
InChI=1S/C11H18N2/c1-5-7-13-10(6-2)8-11(12-13)9(3)4/h6,8-9H,2,5,7H2,1,3-4H3 |
InChI Key |
HQERPGJYRXWDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C(C)C)C=C |
Origin of Product |
United States |
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